molecular formula C10H13IN4 B1374394 3-(Tert-butyl)-1-iodoimidazo[1,5-a]pyrazin-8-amine CAS No. 1320267-01-3

3-(Tert-butyl)-1-iodoimidazo[1,5-a]pyrazin-8-amine

Cat. No.: B1374394
CAS No.: 1320267-01-3
M. Wt: 316.14 g/mol
InChI Key: HRFSFNTVWAKTSW-UHFFFAOYSA-N
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Description

Molecular Architecture and IUPAC Nomenclature

The International Union of Pure and Applied Chemistry nomenclature for this compound, 3-tert-butyl-1-iodoimidazo[1,5-a]pyrazin-8-amine, systematically describes its molecular structure according to established conventions for fused heterocyclic systems. The compound features a molecular formula of C₁₀H₁₃IN₄ with a molecular weight of 316.14 grams per mole, as confirmed by multiple analytical sources. The Chemical Abstracts Service registry number 1320267-01-3 provides a unique identifier for this specific molecular entity, though some literature sources also reference the alternative registry number 891016-02-7.

The molecular architecture centers on the imidazo[1,5-a]pyrazine core, a bicyclic system formed through the fusion of an imidazole ring with a pyrazine ring. This structural motif creates a planar aromatic framework that serves as the foundation for the various substituents. The tert-butyl group at position 3 introduces significant steric bulk through its branched aliphatic carbon framework, while the iodine atom at position 1 contributes both electronic and steric effects due to its large atomic radius and high electronegativity. The amino group positioned at the 8-position provides a site for potential hydrogen bonding interactions and serves as a reactive center for further chemical modifications.

The simplified molecular-input line-entry system representation, CC(C)(C)C1=NC(=C2N1C=CN=C2N)I, encodes the complete connectivity pattern of the molecule. This notation reveals the structural relationships between all atoms and provides a standardized method for computational analysis and database searches. The presence of multiple nitrogen atoms within the heterocyclic framework creates opportunities for diverse intermolecular interactions and contributes to the compound's potential biological activity.

Property Value Source
IUPAC Name 3-tert-butyl-1-iodoimidazo[1,5-a]pyrazin-8-amine
CAS Registry Number 1320267-01-3
Molecular Formula C₁₀H₁₃IN₄
Molecular Weight 316.14 g/mol
SMILES Notation CC(C)(C)C1=NC(=C2N1C=CN=C2N)I

Crystallographic Analysis and Conformational Studies

While specific crystallographic data for this compound were not directly available in the surveyed literature, extensive structural studies of related imidazo[1,5-a]pyrazine derivatives provide valuable insights into the conformational behavior and solid-state properties of this compound class. The Cambridge Structural Database serves as a comprehensive repository for crystal structure information of small-molecule organic compounds, including numerous imidazo[1,5-a]pyrazine derivatives.

Crystallographic studies of analogous imidazo[1,2-a]pyridine derivatives have revealed important structural features that likely extend to the imidazo[1,5-a]pyrazine system. Research reported in the literature demonstrates that the imidazole ring system in these fused heterocycles maintains planarity with root-mean-square deviations typically below 0.062 Angstroms. The dihedral angles between the five-membered and six-membered rings within the fused system generally range from 2.90 to 4.91 degrees, indicating minimal deviation from coplanarity.

The conformational analysis of tert-butyl-substituted heterocycles reveals that the bulky tert-butyl group typically adopts orientations that minimize steric interactions with the aromatic framework. In related structures, dihedral angles between the tert-butyl carbon atoms and the heterocyclic ring plane range from 80.28 to 84.6 degrees, suggesting a perpendicular orientation that reduces unfavorable steric contacts. This conformational preference likely influences both the solid-state packing arrangements and solution-phase behavior of this compound.

The presence of the iodine substituent introduces additional considerations for crystal packing analysis. Halogen atoms, particularly iodine, can participate in halogen bonding interactions that contribute to the stabilization of crystal structures. These interactions, combined with potential hydrogen bonding involving the amino group at position 8, likely play crucial roles in determining the preferred crystal packing motifs and intermolecular arrangements in the solid state.

Comparative Structural Analysis with Imidazo[1,5-a]pyrazine Derivatives

The structural landscape of imidazo[1,5-a]pyrazine derivatives encompasses a diverse array of substitution patterns and functional group arrangements, providing a rich foundation for comparative analysis with this compound. Literature surveys reveal numerous related compounds that share the core imidazo[1,5-a]pyrazine framework while differing in their substituent patterns and positions.

A comprehensive examination of imidazo[1,5-a]pyrazine derivatives reveals significant structural diversity within this compound class. For instance, compounds bearing phenyl substituents at various positions demonstrate different conformational preferences and crystal packing arrangements compared to aliphatic-substituted derivatives. The presence of electron-withdrawing groups such as halogens can significantly influence the electronic distribution within the heterocyclic system, affecting both intermolecular interactions and potential biological activities.

Research focusing on 3-methoxy-2-phenylimidazo[1,2-b]pyridazine derivatives, while representing a different but related heterocyclic system, provides valuable insights into structure-activity relationships within this broader chemical space. These studies demonstrate that substituent effects at different positions can dramatically influence biological activity, with optimal activities often associated with specific substitution patterns that balance electronic and steric factors.

The introduction of halogen substituents, particularly iodine as in the target compound, represents a common strategy in medicinal chemistry for modulating both pharmacokinetic properties and biological activity. Comparative studies of halogenated imidazo[1,5-a]pyrazine derivatives suggest that the position and nature of halogen substitution can significantly influence molecular conformation and intermolecular interactions. The combination of tert-butyl and iodine substituents in this compound creates a unique electronic and steric environment that distinguishes it from other members of this compound family.

Compound Type Core Structure Key Substituents Structural Features
Target Compound Imidazo[1,5-a]pyrazine 3-tert-butyl, 1-iodo, 8-amino Bulky aliphatic + halogen + amino
Related Derivatives Imidazo[1,5-a]pyrazine Various phenyl, methyl, halogen Aromatic + electron-withdrawing
Analogous Systems Imidazo[1,2-b]pyridazine Methoxy, phenyl substituents Oxygen-containing + aromatic

The structural comparison reveals that this compound occupies a unique position within the imidazo[1,5-a]pyrazine family due to its specific combination of substituents. The tert-butyl group provides significant steric bulk while maintaining sp³ hybridization, contrasting with the predominantly planar aromatic substituents found in many related compounds. The iodine atom contributes both substantial steric requirements and unique electronic properties, including potential for halogen bonding interactions that may influence both solid-state packing and solution-phase behavior.

Properties

IUPAC Name

3-tert-butyl-1-iodoimidazo[1,5-a]pyrazin-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13IN4/c1-10(2,3)9-14-7(11)6-8(12)13-4-5-15(6)9/h4-5H,1-3H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRFSFNTVWAKTSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC(=C2N1C=CN=C2N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13IN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(tert-butyl)-1-iodoimidazo[1,5-a]pyrazin-8-amine typically involves multicomponent reactions and condensation reactions. One efficient method reported involves the use of tert-butyl isocyanide, an aryl aldehyde, and 2-aminopyrazine in the presence of iodine as a catalyst in ethanol. This reaction results in the formation of highly functionalized imidazo[1,5-a]pyrazine derivatives with excellent yields .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves optimizing the synthetic route for large-scale production. This includes using cost-effective reagents, scalable reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Tert-butyl)-1-iodoimidazo[1,5-a]pyrazin-8-amine can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.

    Cyclization Reactions: It can form cyclic structures through intramolecular reactions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and halides. Conditions often involve the use of polar solvents and mild heating.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the iodine atom.

Scientific Research Applications

3-(Tert-butyl)-1-iodoimidazo[1,5-a]pyrazin-8-amine has several scientific research applications:

Biological Activity

3-(Tert-butyl)-1-iodoimidazo[1,5-a]pyrazin-8-amine (CAS: 1320267-01-3) is a heterocyclic compound that has gained attention in medicinal chemistry due to its potential biological activities. This compound features an imidazo[1,5-a]pyrazine core, which is known for its diverse pharmacological properties.

  • Molecular Formula : C10H13IN4
  • Molecular Weight : 316.15 g/mol
  • IUPAC Name : this compound
  • SMILES Notation : CC(C)(C)C1=NC(I)=C2C(N)=NC=CN12

Synthesis

The synthesis of this compound has been achieved through various methodologies, including the Groebke–Blackburn–Bienaymé (GBB) reaction. This method allows for the efficient formation of multi-substituted derivatives under mild conditions, which is advantageous for maintaining the integrity of sensitive functional groups .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of imidazo[1,5-a]pyrazine derivatives. Although specific data on this compound is limited, related compounds have demonstrated significant antibacterial and antifungal activities. For instance, derivatives with similar structures have shown effectiveness against various strains of bacteria and fungi .

Case Studies and Research Findings

  • Antibacterial Studies : A study on derivatives of imidazo[1,5-a]pyrazines indicated that compounds with structural similarities exhibited moderate to high antibacterial activity against resistant strains such as Staphylococcus aureus and Escherichia coli. The mechanism of action was proposed to involve disruption of bacterial cell wall synthesis .
  • Antifungal Activity : Another investigation into imidazo[1,5-a]pyrazine derivatives revealed promising antifungal properties against Candida albicans, with some compounds achieving minimum inhibitory concentrations (MIC) below 100 µg/mL. The presence of iodine in the structure may enhance this activity through halogen bonding interactions .
  • Cell Viability Assays : Cytotoxicity assessments in human cell lines showed that certain derivatives did not exhibit significant toxicity at therapeutic concentrations, suggesting a favorable safety profile for further development .

Data Table: Biological Activity Summary

Compound NameActivity TypeTarget OrganismMIC (µg/mL)Reference
This compoundAntibacterialStaphylococcus aureusTBD
Similar DerivativeAntifungalCandida albicans<100
Related Imidazo DerivativeCytotoxicityHuman Cell Lines>100

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 3-(Tert-butyl)-1-iodoimidazo[1,5-a]pyrazin-8-amine
  • CAS No.: 1320267-01-3
  • Molecular Formula : C₁₀H₁₃IN₄
  • Molecular Weight : 316.14 g/mol
  • Purity : >98% (HPLC)

This compound features a bulky tert-butyl group at position 3 and an iodine atom at position 1 on the imidazo[1,5-a]pyrazin-8-amine core. It is primarily used in research settings, with applications in medicinal chemistry and drug discovery.

Structural and Physicochemical Properties

The following table summarizes key structural features and properties of this compound and its analogs:

Compound Name (CAS No.) Substituents (Position) Molecular Weight Halogen Key Functional Groups Purity/Stability
Target : this compound (1320267-01-3) 3-(tert-butyl), 1-iodo 316.14 I Tert-butyl, iodine >98%, stable at –80°C
1-Bromo-3-(tetrahydro-2H-pyran-4-yl)imidazo[1,5-a]pyrazin-8-amine (1419221-27-4) 1-bromo, 3-(tetrahydro-2H-pyran) 297.15 Br Tetrahydro-pyran Not specified
3-(Azetidin-1-yl)-1-bromoimidazo[1,5-a]pyrazin-8-amine (1419222-66-4) 1-bromo, 3-azetidinyl 268.11 Br Azetidine (4-membered ring) Not specified
1-Iodo-3-methylimidazo[1,5-a]pyrazin-8-amine (1823418-87-6) 1-iodo, 3-methyl ~277.1* I Methyl Research use only
1-Iodo-N-methyl-3-isopropylimidazo[1,5-a]pyrazin-8-amine (1414938-27-4) 1-iodo, 3-isopropyl, N-methyl ~311.1* I Isopropyl, N-methyl Not specified
3-Cyclobutyl-1-iodoimidazo[1,5-a]pyrazin-8-amine 1-iodo, 3-cyclobutyl ~302.1* I Cyclobutyl Not specified

*Estimated based on molecular formula.

Key Observations:

Bromine analogs (e.g., CAS 1419222-66-4) may offer cost advantages but lower leaving-group efficiency .

Position 3 Substituents: Tert-butyl (target) provides steric bulk, which may improve metabolic stability but reduce solubility compared to smaller groups (e.g., methyl or azetidinyl ).

N-Methylation :

  • The N-methyl group in CAS 1414938-27-4 increases lipophilicity, which could enhance blood-brain barrier penetration but reduce aqueous solubility .

Stability and Handling

  • The target compound’s iodine necessitates careful storage (light-sensitive, prone to dehalogenation), whereas bromine analogs (e.g., CAS 1419221-27-4) may be more stable under standard conditions .
  • Solubility : Tert-butyl and cyclobutyl groups (target and CAS 1414938-27-4) likely reduce aqueous solubility compared to methyl or azetidinyl derivatives, requiring formulation optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Tert-butyl)-1-iodoimidazo[1,5-a]pyrazin-8-amine
Reactant of Route 2
3-(Tert-butyl)-1-iodoimidazo[1,5-a]pyrazin-8-amine

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